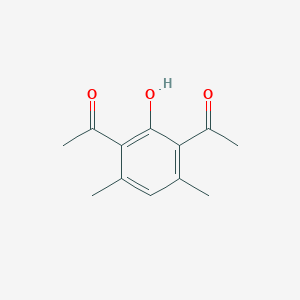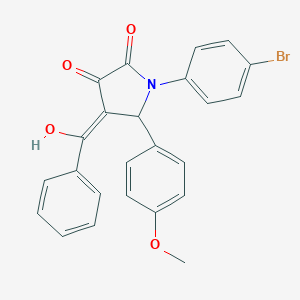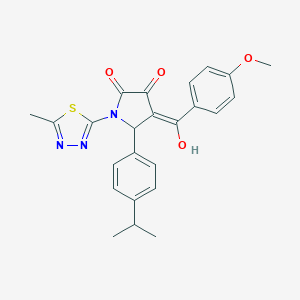
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone, also known as Curcumin, is a natural phenolic compound derived from the rhizomes of Curcuma longa, commonly known as turmeric. It has been used for centuries in traditional medicine and is known for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, it has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer progression. 1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone also activates various signaling pathways involved in cell survival and apoptosis, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and angiogenesis. It has also been shown to modulate the immune system and improve cognitive function in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has several advantages for lab experiments, including its low toxicity, high solubility, and availability. However, its poor bioavailability and instability in physiological conditions limit its use in vivo.
Future Directions
Future research on curcumin should focus on improving its bioavailability and stability in physiological conditions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications in various diseases. The development of curcumin-based drugs with improved pharmacokinetic properties could lead to the development of new and effective treatments for various diseases.
Synthesis Methods
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone can be synthesized through various methods, including extraction from turmeric rhizomes, chemical synthesis, and microbial synthesis. The most common method of synthesis involves the extraction of curcuminoids from turmeric using organic solvents such as ethanol or acetone.
Scientific Research Applications
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, and diabetes. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(3-acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-6-5-7(2)11(9(4)14)12(15)10(6)8(3)13/h5,15H,1-4H3 |
InChI Key |
FGTWYZVCQHZFQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)



![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)

![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)